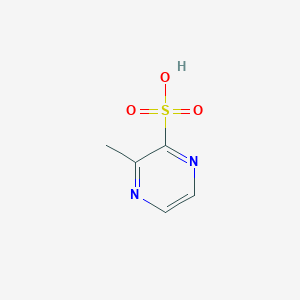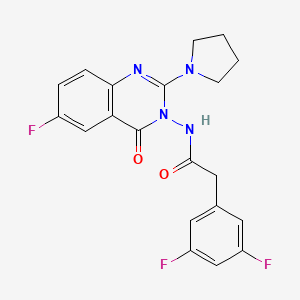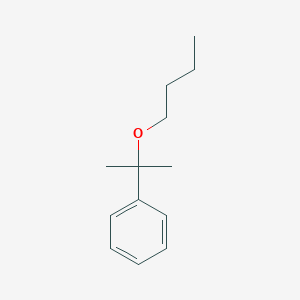
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid is a chemical compound with the molecular formula C17H20N2O4 and a molecular weight of 316.36 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid typically involves multiple steps One common method starts with the protection of the amino group using the Boc protecting groupThe final step involves the formation of the propionic acid side chain .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar steps as in laboratory synthesis, but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the propionic acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
科学研究应用
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
作用机制
The mechanism of action of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amino group, while the quinoline moiety can interact with various biological targets, such as enzymes and receptors. The propionic acid side chain can also play a role in the compound’s activity by influencing its solubility and binding properties .
相似化合物的比较
Similar Compounds
N-Boc-2-Amino-3-quinolin-4-yl-acetic acid: Similar structure but with an acetic acid side chain instead of propionic acid.
N-Boc-2-Amino-3-quinolin-4-yl-butyric acid: Similar structure but with a butyric acid side chain.
N-Boc-2-Amino-3-quinolin-4-yl-valeric acid: Similar structure but with a valeric acid side chain.
Uniqueness
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid is unique due to its specific combination of the Boc-protected amino group, the quinoline moiety, and the propionic acid side chain. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C17H22N2O4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-quinolin-4-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-9-8-11(10-13(18)15(20)21)12-6-4-5-7-14(12)19/h4-8,13H,9-10,18H2,1-3H3,(H,20,21) |
InChI 键 |
WXOIXGATAYRCFO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC=C(C2=CC=CC=C21)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)




